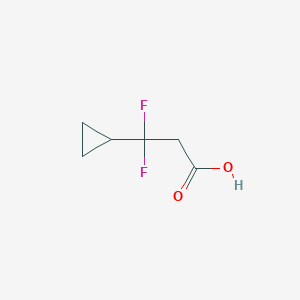
3-Cyclopropyl-3,3-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C6H8F2O2. This compound features a cyclopropyl group and two fluorine atoms attached to a propanoic acid backbone. The presence of the cyclopropyl ring and fluorine atoms imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,3-difluoropropanoic acid can be achieved through several methods. One common approach involves the use of cyclopropylmagnesium bromide and difluoroacetic acid. The reaction typically proceeds under anhydrous conditions and requires the use of a palladium catalyst to facilitate the coupling reaction . Another method involves the use of cyclopropylboronic acid and difluoroacetic acid in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoropropanoic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but lacks fluorine atoms.
2,2-Difluoropropanoic acid: Similar structure but with fluorine atoms at different positions.
Uniqueness
3-Cyclopropyl-3,3-difluoropropanoic acid is unique due to the combination of the cyclopropyl group and two fluorine atoms, which impart distinct chemical and physical properties. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
3-cyclopropyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8,3-5(9)10)4-1-2-4/h4H,1-3H2,(H,9,10) |
InChI-Schlüssel |
UCWMVCBGTYYQLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


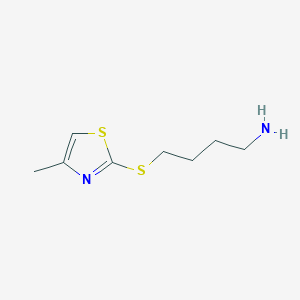
![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)

![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)


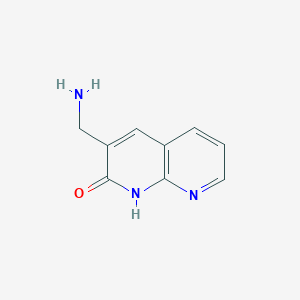
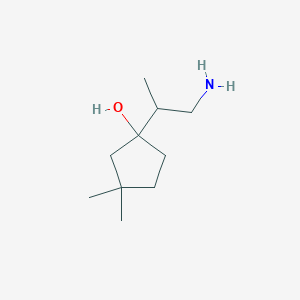
![2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)
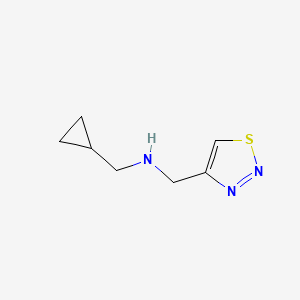
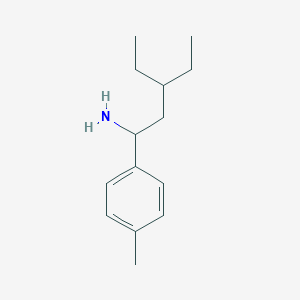
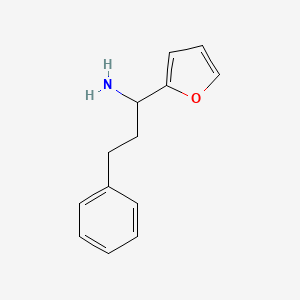
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)
